molecular formula C16H11Cl2NO6 B10894558 2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate

Cat. No.: B10894558
M. Wt: 384.2 g/mol
InChI Key: HIJBIFCQDHMEPI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C14H9Cl2NO5. This compound is characterized by the presence of both nitrophenyl and dichlorophenoxy groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate is unique due to its specific combination of nitrophenyl and dichlorophenoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11Cl2NO6

Molecular Weight

384.2 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H11Cl2NO6/c17-11-4-5-15(13(18)7-11)24-9-16(21)25-8-14(20)10-2-1-3-12(6-10)19(22)23/h1-7H,8-9H2

InChI Key

HIJBIFCQDHMEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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